![molecular formula C24H16ClF3N2O2S B304131 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B304131.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide, commonly known as 'CTA095,' is a compound that has gained significant attention in scientific research in recent years. This compound has shown potential in various fields, including neuroscience, cancer research, and drug discovery.
Wirkmechanismus
CTA095 acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including calcium signaling, oxidative stress, and apoptosis. By binding to the sigma-1 receptor, CTA095 can modulate these cellular processes and affect various physiological functions.
Biochemical and Physiological Effects:
CTA095 has been found to affect various biochemical and physiological functions. In neuroscience, CTA095 has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In cancer research, CTA095 has been found to induce apoptosis and inhibit the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CTA095 is its selectivity towards the sigma-1 receptor, which allows for specific modulation of cellular processes. However, the synthesis of CTA095 requires expertise in organic chemistry, which may limit its accessibility to researchers.
Zukünftige Richtungen
There are several future directions for research involving CTA095. In neuroscience, further studies are needed to determine the potential of CTA095 as a therapeutic agent for neurological disorders. In cancer research, further studies are needed to determine the potential of CTA095 as a chemotherapeutic agent. Additionally, further studies are needed to optimize the synthesis of CTA095 and improve its accessibility to researchers.
Synthesemethoden
The synthesis of CTA095 involves a multistep process that requires expertise in organic chemistry. The first step is the synthesis of 4,5-diphenyl-1,3-oxazole-2-thiol, which is then reacted with 2-chloro-5-(trifluoromethyl)benzoyl chloride to obtain the intermediate product. This intermediate is further reacted with N-(2-aminoethyl)acetamide hydrochloride to obtain the final product, CTA095.
Wissenschaftliche Forschungsanwendungen
CTA095 has shown potential in various scientific research fields. In neuroscience, CTA095 has been found to act as a selective antagonist of the sigma-1 receptor, which is involved in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. CTA095 has also shown potential in cancer research, as it has been found to inhibit the growth of various cancer cell lines.
Eigenschaften
Produktname |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide |
---|---|
Molekularformel |
C24H16ClF3N2O2S |
Molekulargewicht |
488.9 g/mol |
IUPAC-Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H16ClF3N2O2S/c25-18-12-11-17(24(26,27)28)13-19(18)29-20(31)14-33-23-30-21(15-7-3-1-4-8-15)22(32-23)16-9-5-2-6-10-16/h1-13H,14H2,(H,29,31) |
InChI-Schlüssel |
XZNMCZKIISQZBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.